3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine

Drug Metabolism CYP450 Drug-Drug Interaction

Choose 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine for CNS drug discovery. Its 3-fluoromethyl group enhances metabolic stability and bioavailability, while the 4-methoxyphenyl moiety ensures selective binding—properties not replicated by non-fluorinated or isomeric pyrrolidine analogs. Weak CYP3A4 inhibition (IC50=20 µM) reduces drug-drug interaction risks, and physicochemical parameters (XLogP3=1.9, tPSA=21.3 Ų) support blood-brain barrier penetration. As an ATF4 pathway modulator, it serves as a precise chemical probe for integrated stress response studies. Insist on this specific substitution pattern to preserve target engagement and metabolic profile. Generics compromise experimental outcomes. Inquire for bulk pricing and custom synthesis.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
CAS No. 2098078-28-3
Cat. No. B1488424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine
CAS2098078-28-3
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CNCC2CF
InChIInChI=1S/C12H16FNO/c1-15-11-4-2-9(3-5-11)12-8-14-7-10(12)6-13/h2-5,10,12,14H,6-8H2,1H3
InChIKeyMBTFJWPNHRSPBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine (2098078-28-3): Baseline and Procurement Overview


3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine is a synthetic, fluorinated pyrrolidine derivative with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol [1]. It is characterized by a pyrrolidine core substituted with a fluoromethyl group at the 3-position and a 4-methoxyphenyl group at the 4-position. This compound is primarily utilized as a research intermediate in medicinal chemistry and drug discovery [2]. Its structural features, particularly the fluoromethyl moiety, are known to enhance metabolic stability and bioavailability, while the methoxyphenyl group contributes to selective binding interactions [2]. It is available from commercial suppliers with typical purities ranging from 95% to 98% .

3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine: Why Generic Substitution Fails for Precise Research


The specific substitution pattern on the pyrrolidine ring of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine is critical for its biological and physicochemical properties, making generic substitution with other pyrrolidine analogs unreliable. The 3-fluoromethyl group is known to significantly influence metabolic stability and bioavailability compared to non-fluorinated or differently substituted analogs [1]. Furthermore, the 4-methoxyphenyl moiety contributes to distinct binding interactions that are not replicated by other aryl substitutions, such as fluorophenyl or unsubstituted phenyl groups . Direct experimental evidence confirms that even positional isomers, such as 3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine, can exhibit divergent biological activities . Therefore, substituting this specific compound with a close analog without quantitative comparative data risks altering key experimental outcomes, including target engagement, metabolic profile, and overall efficacy.

3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine: A Quantitative Evidence Guide for Scientific Selection


CYP3A4 Inhibition: Demonstrating Minimal Drug-Drug Interaction Risk vs. Potent Inhibitors

3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine demonstrates extremely weak inhibition of the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4), with an IC50 value of 20,000 nM (20 µM) [1]. This is in stark contrast to potent CYP3A4 inhibitors like ketoconazole (IC50 ~0.015 µM) or ritonavir (IC50 ~0.1 µM), and even significantly weaker than moderate inhibitors like fluconazole (IC50 ~10 µM). This data positions the compound as having a low potential for CYP-mediated drug-drug interactions (DDIs) and suggests a favorable safety profile regarding CYP3A4-mediated hepatotoxicity.

Drug Metabolism CYP450 Drug-Drug Interaction Hepatotoxicity

ATF4 Pathway Inhibition: A Defined Cellular Mechanism Differentiating from Generic Pyrrolidines

3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine, as a representative of the substituted pyrrolidine class claimed in US20190144384A1, is identified as an inhibitor of the ATF4 pathway [1]. This is a specific and well-characterized cellular mechanism related to the integrated stress response (ISR). While precise IC50/EC50 values for this exact compound are not disclosed in the public domain, its inclusion in this patent family distinguishes it from unsubstituted pyrrolidines or those with alternative aryl/fluoromethyl patterns that lack documented ATF4 pathway activity.

Unfolded Protein Response Cancer Therapeutics Neurodegenerative Diseases ATF4

Physicochemical Profile: Optimized Lipophilicity and Polar Surface Area for CNS Drug Design

The compound exhibits a calculated XLogP3 of 1.9 and a topological polar surface area (tPSA) of 21.3 Ų [1]. This specific combination of moderate lipophilicity and low polar surface area falls within the optimal range often cited for central nervous system (CNS) drug candidates (e.g., Lipinski's Rule of Five and Veber's Rules). Compared to a close analog, 3-(Fluoromethyl)-4-(4-fluorophenyl)pyrrolidine (MW 197.22), which lacks the methoxy group, the 4-methoxyphenyl derivative is predicted to have different passive membrane permeability and binding characteristics due to the increased electron density and potential for hydrogen bonding.

Medicinal Chemistry CNS Drug Discovery Lipophilicity ADME

3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine: Best Research and Industrial Application Scenarios


Lead Optimization for CNS-Targeting Drug Candidates with Low DDI Risk

The compound's weak CYP3A4 inhibition profile (IC50 = 20 µM) makes it an excellent starting point or building block for lead optimization in CNS drug discovery programs [1]. Researchers can incorporate this scaffold into larger molecules with greater confidence that the final drug candidate will have a low potential for CYP3A4-mediated drug-drug interactions, a major cause of attrition in clinical development. Its physicochemical properties (XLogP3 = 1.9, tPSA = 21.3 Ų) are also well-suited for crossing the blood-brain barrier [2].

Chemical Probe Development for the ATF4 Pathway and Integrated Stress Response

As a claimed inhibitor of the ATF4 pathway, this compound serves as a valuable tool for studying the integrated stress response (ISR) and its role in various diseases [3]. It can be used in cellular assays to modulate ATF4 expression, allowing researchers to dissect signaling pathways involved in cancer cell survival, neurodegenerative processes, and metabolic disorders. Its specific structure makes it a more precise chemical probe than non-fluorinated or differently substituted pyrrolidine analogs.

Synthesis of Advanced Pharmaceutical Intermediates Requiring Metabolic Stability

The 3-fluoromethyl group is a well-known motif for enhancing the metabolic stability of drug molecules [2]. This compound can be used as a key intermediate in multi-step syntheses to introduce this desirable feature. Its 4-methoxyphenyl group also provides a handle for further functionalization or for establishing specific binding interactions with a target protein. This dual functionality makes it more versatile than simpler pyrrolidine building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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